

Application Note: Analysis of rel-Carbovir Monophosphate using Ion-Pair Reversed-Phase Chromatography

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Compound of Interest

Compound Name: *rel-Carbovir monophosphate*

Cat. No.: *B15566018*

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **rel-Carbovir monophosphate** in various sample matrices using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). rel-Carbovir, a carbocyclic nucleoside analog, is a potent antiviral agent, and its phosphorylated metabolites are crucial for its therapeutic activity. The accurate quantification of **rel-Carbovir monophosphate** is essential for pharmacokinetic and pharmacodynamic studies. This method utilizes an ion-pairing agent to enhance the retention and separation of the polar monophosphate nucleotide on a reversed-phase column, coupled with UV or mass spectrometry detection.

Introduction

Carbovir and its related compounds are significant in antiviral drug development. The intracellular phosphorylation of these nucleoside analogs to their monophosphate, diphosphate, and triphosphate forms is a critical activation step. Monitoring the levels of these phosphorylated metabolites is vital for understanding the drug's efficacy and mechanism of action. However, the high polarity of nucleotide monophosphates presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape.

Ion-pair chromatography is a powerful technique to overcome this challenge.[1] It involves the addition of an ion-pairing agent to the mobile phase, which interacts with the charged analyte to form a neutral, hydrophobic complex. This complex has a stronger affinity for the non-polar stationary phase, leading to improved retention and resolution.[2] Tetrabutylammonium (TBA) salts are commonly used as ion-pairing agents for the analysis of negatively charged nucleotides.[3][4] This application note provides a detailed protocol for the analysis of **rel-Carbovir monophosphate** using this approach.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

For complex matrices such as plasma or cell lysates, a solid-phase extraction (SPE) step is recommended to remove interfering substances.[5]

Materials:

- SPE cartridges (e.g., Oasis HLB)
- HPLC-grade methanol, acetonitrile, and water
- Ammonium acetate buffer (250 mM, pH 8.5)
- Formic acid (3% in methanol)

Protocol:

- Conditioning: Pre-treat the SPE cartridge with 6 mL of 3% formic acid in methanol.
- Equilibration: Equilibrate the cartridge with 6 mL of 250 mM ammonium acetate buffer (pH 8.5).
- Loading: Load the pre-treated sample onto the cartridge.
- Washing: Wash the cartridge five times with 6 mL aliquots of 100 mM ammonium acetate buffer (pH 8.5) under reduced pressure.

- Elution: Elute the analyte with 4 mL of 3% formic acid in methanol into a clean collection tube.
- Drying: Evaporate the eluent to dryness under a stream of nitrogen at 35°C.
- Reconstitution: Reconstitute the dried residue in the HPLC mobile phase for analysis.

Chromatographic Conditions

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a gradient pump
- UV or Mass Spectrometry (MS) detector
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

- Mobile Phase A: 10 mM tetrabutylammonium hydrogen sulfate and 10 mM potassium phosphate buffer (pH 6.0) in water.
- Mobile Phase B: Acetonitrile.

Gradient Elution:

Time (min)	% Mobile Phase B
0	5
20	30
22	5
30	5

Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 20 µL Detection: UV at 254 nm or MS with electrospray ionization (ESI) in negative mode.

Data Presentation

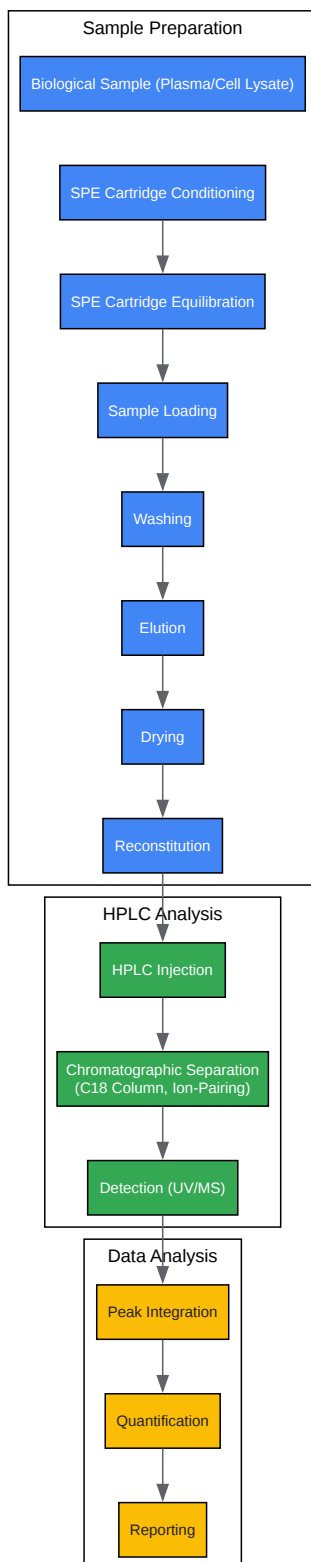
The following table summarizes the expected quantitative data for the analysis of **rel-Carbovir monophosphate** using the described method.

Parameter	Value
Retention Time (min)	12.5
Resolution (Rs)	> 2.0 (from nearest peak)
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	5 ng/mL
Limit of Quantification (LOQ)	15 ng/mL
Recovery (%)	95 \pm 5%
Precision (%RSD)	< 5%

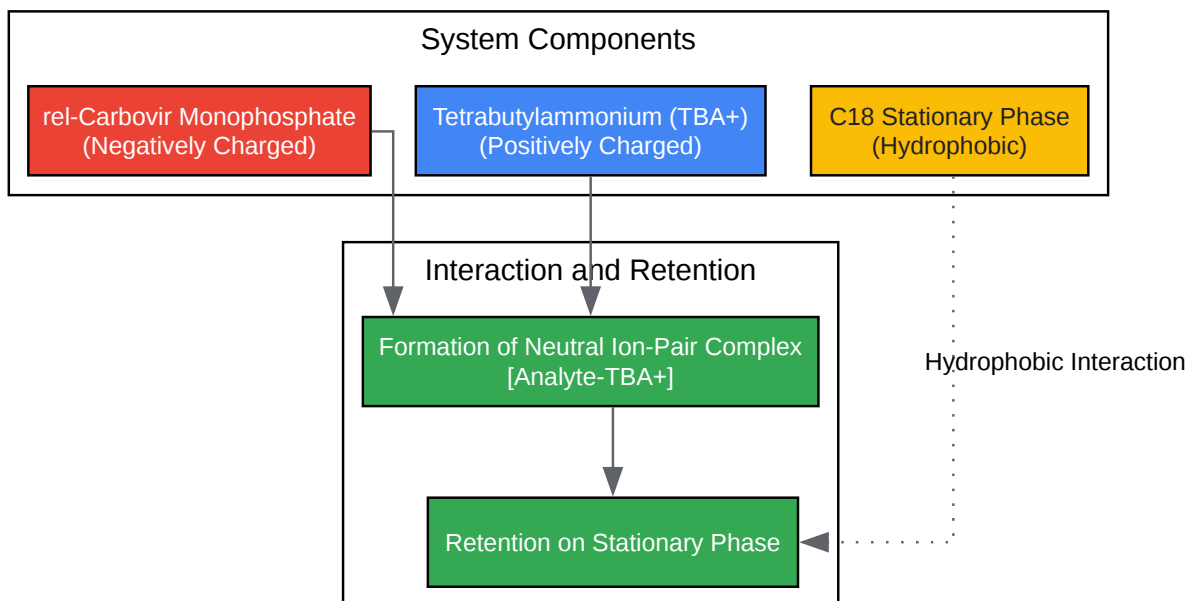
Mandatory Visualization

Experimental Workflow

Experimental Workflow for rel-Carbovir Monophosphate Analysis



Mechanism of Ion-Pair Reversed-Phase Chromatography



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